molecular formula C18H16FN3O2S B2835430 N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1396810-82-4

N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2835430
CAS No.: 1396810-82-4
M. Wt: 357.4
InChI Key: MLPTULKAYVYEIZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzo[d]thiazolyl moiety, and an azetidine-3-carboxamide core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of 2-aminothiophenol with 4-methoxybenzoyl chloride under acidic conditions to form 4-methoxybenzo[d]thiazole.

    Introduction of the fluorophenyl group: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzoyl chloride and an appropriate nucleophile.

    Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction involving a suitable azetidine precursor and the previously synthesized intermediate.

    Coupling of the azetidine and benzo[d]thiazole moieties: The final step involves the coupling of the azetidine ring with the benzo[d]thiazole moiety to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxybenzo[d]thiazolyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Inhibition of enzymes: It may inhibit the activity of certain enzymes involved in key biological processes, leading to altered cellular functions.

    Modulation of signaling pathways: The compound can affect various signaling pathways, influencing cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
  • N-(2-fluorophenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxylate
  • N-(2-fluorophenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxylamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its lipophilicity and membrane permeability, while the methoxybenzo[d]thiazolyl moiety contributes to its potential biological activities. The azetidine-3-carboxamide core provides structural rigidity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-14-7-4-8-15-16(14)21-18(25-15)22-9-11(10-22)17(23)20-13-6-3-2-5-12(13)19/h2-8,11H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPTULKAYVYEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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